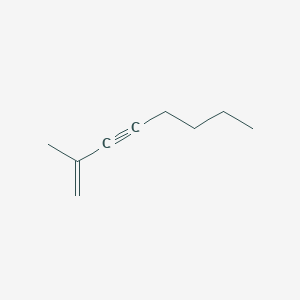

2-甲基-1-辛烯-3-炔

描述

2-Methyl-1-octen-3-yne is a compound that features a methyl substituent which influences its chemical behavior, particularly in thermal isomerization reactions. The presence of a methyl group in specific positions on the carbon chain can lead to different rearrangement products. For instance, when a methyl group is located at the 1-position, the compound tends to form aromatic products upon isomerization .

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-1-octen-3-yne can involve various strategies, including protonolysis reactions. Although not directly related to 2-Methyl-1-octen-3-yne, the synthesis of yttrium chalcogenides via protonolysis reactions between Y[N(SiMe3)2]3 and HN(QPPh2)2 in methylene chloride demonstrates the type of synthetic methods that might be employed in the preparation of organometallic compounds with complex substituents .

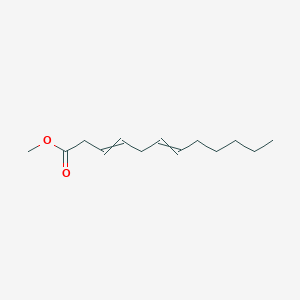

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-1-octen-3-yne can be characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and other spectroscopic methods. These techniques provide insights into the arrangement of atoms within a molecule and can help in understanding the influence of substituents on the overall molecular geometry .

Chemical Reactions Analysis

The chemical behavior of 2-Methyl-1-octen-3-yne is influenced by the position of the methyl substituent. The compound undergoes thermal isomerization, where the position of the methyl group determines the type of rearrangement and the resulting product. Methyl groups at the 6-position favor the formation of 1,4-cycloheptadienes, while those at the 1-position lead to the formation of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be predicted using theoretical calculations such as density functional theory (DFT). These calculations can provide detailed information about local and global chemical activities, molecular properties, and the electrophilic and nucleophilic nature of a compound. Additionally, non-linear optical behaviors can be examined through parameters such as the total dipole moment, mean polarizability, and first-order hyperpolarizability .

科学研究应用

铑(I)催化的二聚反应

- 2-甲基-1-辛烯-3-炔可以在铑(I)配合物的催化下进行二聚反应。这一过程在支链异构体的形成中具有重要意义,证明了该化合物的反应活性和在合成有机化学中的潜力 ( Carlton & Read, 1978)。

分子内 Pauson-Khand 反应

- 该化合物参与分子内 Pauson-Khand 反应,这是有机合成中至关重要的过程,尤其是在形成复杂的环状结构中。该反应对于生产具有潜在药用价值的化合物至关重要 (Ishizaki 等,2004)。

阴离子聚合

- 2-甲基-1-辛烯-3-炔在阴离子聚合中表现出独特的行为。聚合行为受 2 位取代基的影响,突出了其在聚合物科学中的潜力 (Ochiai, Tomita, & Endo, 2002)。

金(I)催化的加氢胺化

- 该化合物还参与金(I)催化的加氢胺化反应。此类反应在胺的合成中至关重要,胺是有机化合物的一类基础,在医药和工业化学中具有广泛的应用 (Zhang, Lee, & Widenhoefer, 2009)。

分子间烯丙基锡化

- 它用于分子内烯丙基锡化,该反应可以获得复杂的分子结构。这在天然产物和药物的合成中尤为重要 (Miura, Fujisawa, & Hosomi, 2004)。

光谱表征

- 已经对 2-甲基-1-辛烯-3-炔进行了光谱研究,以了解其分子结构和行为。这些研究是分子光谱学领域的基础 (Hsu & Flygare, 1969)。

氢化研究

- 已经研究了 2-甲基-1-辛烯-3-炔的氢化反应,提供了对反应机理和催化的见解,这对工业应用至关重要 (Freidlin & Kaup, 1963)。

生物柴油中的化学动力学

- 该化合物在了解不饱和酯的化学动力学中发挥作用,特别是在生物柴油燃烧的情况下,这是可再生能源研究中的一个重要领域 (Fridlyand, Goldsborough, & Brezinsky, 2015)。

属性

IUPAC Name |

2-methyloct-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKTZBDAOSTAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170070 | |

| Record name | 2-Methyl-1-octen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-octen-3-yne | |

CAS RN |

17603-76-8 | |

| Record name | 2-Methyl-1-octen-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-octen-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)

![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)